1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt
1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone.
18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid.
Brand Name:
Vulcanchem
CAS No.:
108392-02-5
VCID:
VC0012316
InChI:
InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]
Molecular Formula:
C39H71Na2O8P
Molecular Weight:
744.93
1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt
CAS No.: 108392-02-5
Cat. No.: VC0012316
Molecular Formula: C39H71Na2O8P
Molecular Weight: 744.93
* For research use only. Not for human or veterinary use.
Specification
| Description | 1,2-Dioleoyl-sn-glycero-3-PA is a phospholipid containing the long-chain (18:1) fatty acid oleic acid inserted at the sn-1 and sn-2 positions. It has been used in the generation of micelles, liposomes, and other artificial membranes. 18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is a sodium salt of modified lipid which has phosphatidic acid group as the backbone. 18:1 PA (1,2-dioleoyl-sn-glycero-3-phosphate (sodium salt)) is an anionic lipid. |
|---|---|
| CAS No. | 108392-02-5 |
| Molecular Formula | C39H71Na2O8P |
| Molecular Weight | 744.93 |
| Standard InChI | InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17-,20-18-;/t37-;/m1./s1 |
| SMILES | CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
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